Methyl 4-acetamido-5-iodo-2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-acetamido-5-iodo-2-methylbenzoate is an organic compound with the molecular formula C11H12INO4 It is a derivative of benzoic acid and contains functional groups such as an acetamido group, an iodine atom, and a methyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-acetamido-5-iodo-2-methylbenzoate can be synthesized through a multi-step process. One common method involves the iodination of a precursor compound, followed by esterification and acetamidation. The reaction conditions typically include the use of iodine and a suitable solvent, such as acetic acid, under controlled temperature and pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-acetamido-5-iodo-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Reduction Reactions: The compound can be reduced to remove the iodine atom, forming a deiodinated product.
Oxidation Reactions: The methyl ester group can be oxidized to form a carboxylic acid derivative
Common Reagents and Conditions
Substitution: Sodium azide, potassium cyanide, and other nucleophiles in polar solvents.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of deiodinated benzoate.
Oxidation: Formation of carboxylic acid derivatives
Wissenschaftliche Forschungsanwendungen
Methyl 4-acetamido-5-iodo-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of Methyl 4-acetamido-5-iodo-2-methylbenzoate involves its interaction with specific molecular targets. The iodine atom can facilitate binding to certain proteins or enzymes, potentially inhibiting their activity. The acetamido group may also play a role in modulating the compound’s biological effects by interacting with cellular receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-acetamido-5-iodo-2-methoxybenzoate
- Methyl 2-iodo-5-methylbenzoate
- Methyl 3-iodo-4-methoxybenzoate
Uniqueness
Methyl 4-acetamido-5-iodo-2-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an iodine atom and an acetamido group allows for versatile applications in various fields, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
672293-34-4 |
---|---|
Molekularformel |
C11H12INO3 |
Molekulargewicht |
333.12 g/mol |
IUPAC-Name |
methyl 4-acetamido-5-iodo-2-methylbenzoate |
InChI |
InChI=1S/C11H12INO3/c1-6-4-10(13-7(2)14)9(12)5-8(6)11(15)16-3/h4-5H,1-3H3,(H,13,14) |
InChI-Schlüssel |
RWDSCDZGZPWQEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C(=O)OC)I)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.